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Compound of Interest

4-Tert-butyl-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 1017060-05-7
Cat. No.: B2447430

Get Quote

Executive Summary

4-Tert-butyl-3-methoxybenzaldehyde (CAS: 1017060-05-7) is a sterically hindered aromatic
aldehyde often encountered as a synthesis intermediate or functional fragrance component.[1]
Its analysis requires precise differentiation from regioisomers (e.g., 3-tert-butyl-4-
methoxybenzaldehyde) and precursors (e.g., 4-tert-butyl-3-methoxytoluene).

This guide provides a definitive fragmentation map, a validated GC-MS protocol, and a
comparative analysis against common structural alternatives.

Structural & Physical Basis

Before interpreting the mass spectrum, the structural moieties must be understood as
fragmentation triggers.
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Primary
Feature Moiety Mass Contribution Fragmentation
Behavior

Stable; produces
Core Benzene Ring 76-78 Da tropylium/phenyl ions
(m/z 77, 91).

Dominant: Homolytic
cleavage of a methyl

Substituent 1 Tert-butyl (-C(CHs)3) 57 Da group to form a stable
quinoid cation ([M-
15]%).

Loss of methyl radical

(rare) or formaldehyde

Substituent 2 Methoxy (-OCHs) 31 Da ]
(CHz20) via
rearrangement.
-cleavage (loss of He)
Substituent 3 Aldehyde (-CHO) 29 Da o loss of formyl
radical (CHOs).
Molecular lon (M*) =
Total MW C12H1602 192.25 g/mol

192

GC-MS Experimental Protocol

To reproduce the fragmentation patterns described below, the following method parameters are
recommended. This protocol ensures sufficient separation from isomers and minimizes thermal
degradation.

Sample Preparation
¢ Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

o Concentration: 100 pg/mL (100 ppm).
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» Derivatization: Not required for this aldehyde, but oximation (using hydroxylamine) can be

used if peak tailing is excessive.

Instrument Parameters

Parameter Setting Rationale
) Standard non-polar phase
5%-Phenyl-methylpolysiloxane o
Column separates aromatic isomers by
(e.g., DB-5MS, HP-5) . , .
boiling point/polarity.
) ) Optimal balance of resolution
Dimensions 30 m x 0.25 mm x 0.25 pm ]
and capacity.
) Helium @ 1.0 mL/min Standard carrier for consistent
Carrier Gas o
(Constant Flow) retention times.
Ensures rapid volatilization
Inlet Temp 250°C

without pyrolysis.

Oven Program

60°C (1 min) - 15°C/min —
280°C (3 min)

Slow ramp allows separation of

co-eluting isomers.

lon Source

Electron lonization (El), 70 eV

Standard energy for library-
matchable spectra.

Source Temp

230°C

Prevents condensation of high-

boiling aromatics.

Scan Range

m/z 40 — 350

Covers all relevant fragments

and potential dimers.

Fragmentation Analysis (Mechanism & Pattern)[2]

The mass spectrum of 4-tert-butyl-3-methoxybenzaldehyde is dominated by the stability of

the tert-butyl cation and the aromatic ring.

Primary lons

e Molecular lon (M*): m/z 192

o Intensity: Moderate to Strong (20-40%).
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o Origin: The aromatic ring stabilizes the radical cation, allowing the intact molecule to
survive ionization.

e Base Peak: m/z 177 ([M - 15]%)
o Intensity: 100% (Base Peak).

o Mechanism:Benzylic/Tert-butyl Cleavage. The loss of a methyl radical (*CHs) from the tert-
butyl group is energetically favored. It relieves steric strain and forms a highly resonance-
stabilized cation (involving the methoxy oxygen lone pairs).

o Diagnostic Value: The dominance of the M-15 peak is the hallmark of tert-butyl substituted
aromatics.

o Aldehydic Cleavage: m/z 191 ([M - 1]%)
o Intensity: Weak (<10%).

o Mechanism: Loss of the aldehydic hydrogen.[2] Common in benzaldehydes but
suppressed here by the dominant tert-butyl fragmentation.

e Secondary Fragmentation: m/z 149
o Intensity: Moderate (10-30%).

o Mechanism:[M - 15 - 28]*. The m/z 177 ion ejects a molecule of Carbon Monoxide (CO), a
common pathway for phenolic/methoxy aromatic cations.

 Formyl Loss: m/z 163 ([M - 29]*)
o Intensity: Weak.

o Mechanism: Direct loss of the CHOe radical from the molecular ion.[3]

Visualizing the Pathway
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Base Peak

[M - CH3]+ - [M - CH3 - COJ+ Ring Degradation Aromatic lons
- *CH3 (Methyl) m/z 177 m/z 149 m/z 91, 77
(Dominant) (Stable Cation)

Molecular lon (M+)
m/z 192
[C12H1602]+

[M - H]+
m/z 191

[M - CHOJ+
miz 163

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 4-Tert-butyl-3-methoxybenzaldehyde under
70 eV EL

Comparative Performance: Target vs. Alternatives

In drug development and synthesis, this compound must be distinguished from its regioisomer
(3-tert-butyl-4-methoxybenzaldehyde) and its demethylated precursor (Phenol).

Comparison Table
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Ke
Molecular lon Base Peak . y- o
Compound Structure Note Distinguishing
(m/z) (mlz)
Feature
Target: 4-Tert- M-15 is
butyl-3- t-Butyl @ 4, OMe dominant. Strong
192 177
methoxybenzald @ 3 m/z 149 (CO
ehyde loss).
Very similar MS.
Retention Time is
. key (Ortho-
Alternative A: 3- )
substituted
Tert-butyl-4- t-Butyl @ 3, OMe
192 177 usually elutes
methoxybenzald @ 4 )
earlier). Ortho-
ehyde
effect may
enhance m/z 161
(loss of OMe).
Alternative B: 4-
Mass shift of -30
Tert-
No Methoxy 162 147 Da. Missing m/z
butylbenzaldehy )
177 entirely.
de
] M+ is 178. Base
Alternative C: 4- )
Methyl instead of peak 163. No
Tert-butyl-3- 178 163
Aldehyde loss of CO (28)

methoxytoluene
from aldehyde.

Differentiation Strategy
o Mass Shift Check: If M+ is 162, you have the non-methoxylated impurity. If M+ is 178, you
have the reduced toluene precursor.

e Isomer Resolution: The target (4-t-butyl) and Alternative A (3-t-butyl) are isomers.

o MS Logic: Both show m/z 177. However, ortho isomers (Alternative A) often show a
distinctive [M - 31]* (loss of methoxy) or [M - 33]* (loss of methanol + H) due to proximity
effects with the aldehyde, which are less favored in the target (meta/para relationship).
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o Chromatography: Rely on the Retention Index (RI).[4] The 3,4-substituted pattern usually
has a higher boiling point/RI than the 4,3-isomer due to packing efficiency, but
experimental verification with a standard is recommended.

Analytical Workflow

This self-validating workflow ensures accurate identification.

Sample Injection

Check Molecular lon
Is M+ =192?

Check Base Peak

Is m/z 177 (M-15) dominant? No (e.g., 162, 178)

es No (e.g., m/z 91 base)

IMPURITY:
(Precursor or Degradant)

Check Secondary lon
Is m/z 149 present?

Yes Weak/Absent

CONFIRMED:
4-Tert-butyl-3-methoxybenzaldehyde

SUSPECT ISOMER:

Check Retention Time
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Figure 2: Decision tree for GC-MS identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b2447430/docs#technical-guide-
gc-ms-fragmentation-characterization-of-4-tert-butyl-3-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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